1,4-Dihydroxyquinoxaline-2,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O4 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
1,4-dihydroxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H6N2O4/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H |
InChI Key |
UOOBPWKQJFEXQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=O)N2O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=O)N2O)O |
Origin of Product |
United States |
Chemical Synthesis of 1,4 Dihydroxyquinoxaline 2,3 Dione
The specific compound 1,4-dihydroxyquinoxaline-2,3-dione (C₈H₆N₂O₄) has been synthesized and characterized through specific chemical routes. researchgate.net One documented method involves the hydrolysis of 2-amino-3-hydroxyquinoxaline 1,4-dioxide, which itself is obtained as a side product from the oxidation of 2-acetamidoquinoxaline. researchgate.net A more recent synthetic strategy proceeds from a benzofuroxan (B160326) derivative, which undergoes a ring-opening and recyclization reaction, followed by hydrolysis with boiling hydrochloric acid solution to yield the final this compound product. researchgate.net
Physicochemical Properties of 1,4 Dihydroxyquinoxaline 2,3 Dione
The structural and physical characteristics of 1,4-dihydroxyquinoxaline-2,3-dione have been elucidated through single-crystal X-ray diffraction studies. researchgate.netnih.goviucr.org The molecule possesses a planar quinoxaline (B1680401) ring system, a feature attributed to extensive electron delocalization. researchgate.netnih.gov
The compound exists in the dione (B5365651) tautomeric form, which is confirmed by the length of the carbon-oxygen bonds [1.226 (3) Å], indicating a significant double-bond character. iucr.org In the solid state, the crystal structure is stabilized by intermolecular O-H···O hydrogen bonds, which link adjacent molecules into distinct motifs. researchgate.netnih.gov
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₆N₂O₄ | researchgate.netnih.gov |
| Molar Mass | 194.15 g/mol | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | C222₁ | researchgate.net |
| C=O Bond Length | 1.226 (3) Å | iucr.org |
| N1—C1 Bond Length | 1.345 (3) Å | iucr.org |
| N1—C2 Bond Length | 1.404 (3) Å | iucr.org |
Chemical Reactivity and Derivatization Strategies of 1,4 Dihydroxyquinoxaline 2,3 Dione
Fundamental Reaction Pathways
The chemical behavior of 1,4-dihydroxyquinoxaline-2,3-dione is characterized by its susceptibility to both nucleophilic and electrophilic attacks, paving the way for a multitude of chemical transformations.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the quinoxaline (B1680401) ring. researchgate.net The electron-deficient nature of the quinoxaline system facilitates the substitution of leaving groups by nucleophiles. researchgate.netrsc.org This reactivity is particularly pronounced when the quinoxaline ring is further activated by electron-withdrawing groups.
A notable example involves the synthesis of 1,4-dihydroxyquinoxaline-2,3(1H,4H)-dione from a precursor via an SNAr reaction with NaOH, followed by hydrolysis. nih.gov This method provides a high yield of the desired product. The electrophilic character of quinoxaline has also been harnessed in vicarious nucleophilic substitution (VNS) of hydrogen, allowing for the introduction of various functional groups. rsc.org While VNS with some carbanions can be challenging, the use of quinoxaline N-oxides has proven effective for preparing a variety of substituted derivatives. researchgate.netrsc.org
The regioselectivity of SNAr reactions on substituted quinoxalines is a critical aspect. For instance, in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack by amines consistently occurs at the 4-position, a well-documented phenomenon leveraged in the synthesis of various bioactive molecules. nih.gov
Electrophilic Reactivity of Prop-2-en-1-one Derivatives
Chalcones, or 1,3-diphenyl-2-propene-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active compounds. researchgate.net The α,β-unsaturated carbonyl system in these molecules makes them susceptible to electrophilic attack. Derivatives of this compound can be incorporated into chalcone-like structures, which then serve as versatile precursors for creating more complex heterocyclic systems. The reaction of these derivatives with various reagents can lead to the formation of pyrazoline and other heterocyclic structures. researchgate.net
Synthesis of Novel Heterocyclic Systems and Fused Architectures
The versatile reactivity of this compound makes it a valuable starting material for the synthesis of novel heterocyclic and fused-ring systems. One-pot synthesis methodologies are often employed to create quinoxaline-2,3-dione derivatives efficiently. ias.ac.in For instance, the condensation of o-phenylenediamines with oxalic acid provides a direct route to this scaffold. nih.govias.ac.in
Furthermore, the core structure can be elaborated to generate more complex architectures. For example, Mannich bases of quinoxaline-2,3-dione can be synthesized by reacting it with formaldehyde (B43269) and various ketones. nih.gov The resulting compounds have shown potential in pharmacological applications. The reaction of 1,4-cyclohexanedione (B43130) with other reagents has been used to create fused heterocyclic systems like tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives. nih.gov
Functionalization and Derivatization to Access Diverse Chemical Space
The ability to introduce a wide range of functional groups onto the this compound scaffold is crucial for exploring its chemical space and developing new therapeutic agents.
Conversion to Halogenated Quinoxaline Precursors
Halogenated quinoxalines, particularly 2,3-dichloroquinoxaline (B139996), are highly versatile intermediates in organic synthesis. researchgate.net They serve as excellent electrophiles for SNAr reactions, allowing for the introduction of various nucleophiles to form new carbon-heteroatom bonds. researchgate.net The reaction of 2,3-dichloroquinoxaline with thiourea (B124793) or sodium hydrogen sulfide (B99878) can lead to the formation of quinoxaline-2,3(1H,4H)-dithione. researchgate.net These halogenated precursors are instrumental in building a diverse library of quinoxaline derivatives.
Formation of Hydrazine (B178648) and Thiol Derivatives
The introduction of hydrazine and thiol functionalities onto the quinoxaline scaffold leads to derivatives with interesting biological properties. Hydrazine derivatives of quinoxaline 1,4-di-N-oxide have been synthesized and evaluated for their antiplasmodial and antileishmanial activities. nih.gov The synthesis often involves the reaction of a suitable quinoxaline precursor with hydrazine or its derivatives. nih.govorganic-chemistry.org
Similarly, thiol derivatives can be prepared. Quinoxaline-2,3(1H,4H)-dithione, synthesized from the corresponding dione (B5365651), readily undergoes reactions at the sulfur atoms, leading to a variety of substituted derivatives and poly-fused heterocyclic systems. researchgate.net The reaction of 2,3-dichloroquinoxaline with thiosemicarbazide (B42300) and thiourea derivatives is another route to synthesize thiazolo[4,5-b]quinoxaline derivatives.
Coordination Chemistry of 1,4 Dihydroxyquinoxaline 2,3 Dione As a Ligand
Ligand Design and Donor Atom Characteristics (O, N, S Donor Sequences)
The coordinating properties of a ligand are determined by the availability and spatial arrangement of its donor atoms, which possess lone pairs of electrons to share with a metal center. In the case of 1,4-dihydroxyquinoxaline-2,3-dione and its derivatives, the primary donor atoms are oxygen and nitrogen.
The parent molecule, this compound, can act as a bidentate ligand, coordinating through its oxygen and nitrogen atoms (O,N donor). aau.edu.etaau.edu.et The structure contains both amide (-NH) and carbonyl (C=O) groups, and its tautomeric diol form, 2,3-dihydroxyquinoxaline, features hydroxyl (-OH) groups. wikipedia.orgresearchgate.net This allows for various potential binding sites.
The versatility of the quinoxalinedione (B3055175) scaffold allows for the synthesis of more complex ligands. For instance, it can be a precursor in the synthesis of Schiff base ligands. By reacting this compound with compounds like 2-aminophenol, new ligands with modified donor sets can be created, such as 3-(2-hydroxy-phenylamino)quinoxalin-2-one. aau.edu.etaau.edu.et This particular Schiff base also presents an O,N donor environment. Through condensation reactions with other molecules, such as orthophenylenediamine, tetradentate ligands can be formed where coordination occurs through four imine nitrogen atoms. aau.edu.et While O and N donors are most common in quinoxaline-based ligands, the principles of ligand design could theoretically be extended to include soft donor atoms like sulfur (S) by reacting the quinoxaline (B1680401) core with sulfur-containing molecules, though this is less commonly reported in the context of this specific ligand.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives often involves direct reaction with a metal salt or employs the metal ion as a template to direct the formation of a larger, more complex ligand structure in situ.
Template synthesis is a powerful strategy in coordination chemistry where the metal ion acts as a scaffold, organizing precursor molecules into a specific arrangement that facilitates a cyclization reaction to form a macrocyclic or complex heterocyclic ligand that would not form in the absence of the metal ion. rsc.orggoogle.com
This approach has been successfully applied using this compound as a starting material. In one notable example, a tetradentate cyclic ligand is prepared through the condensation of this compound and orthophenylenediamine in the presence of a Zinc(II) salt (ZnCl2). aau.edu.et The Zn(II) ion serves as the template, directing the reaction to form a macrocyclic complex where the newly formed ligand coordinates to the metal through four imine nitrogen atoms. aau.edu.et Similarly, Zn(II) and Cd(II) complexes have been synthesized using a template method involving a Schiff base ligand derived from this compound. aau.edu.etaau.edu.et
A range of transition metal complexes have been synthesized using this compound and its derivatives. The characterization of these complexes is typically performed using various spectroscopic and analytical techniques, including Atomic Absorption Spectroscopy (AAS), Fourier-Transform Infrared (FT-IR) and UV-Visible spectroscopy, as well as molar conductance measurements. aau.edu.etaau.edu.etaau.edu.et
Zinc(II) Complexes : Several Zn(II) complexes have been reported. A macrocyclic complex, [ZnLCi2] (where L is a tetradentate cyclic ligand), was synthesized via a template reaction. aau.edu.et Another study reports a square planar mixed-ligand complex of Zn(II) with this compound (QXD) and hydroquinone (B1673460) (HQ), formulated as [Zn(QXD)(HQ)]. researchgate.netaau.edu.et A different Zn(II) complex, derived from a Schiff base of this compound and 2-aminophenol, was also synthesized by a template method and proposed to have a square planar geometry. aau.edu.etaau.edu.et
Cadmium(II) Complexes : Cadmium(II) complexes have been prepared using template synthesis with a Schiff base ligand derived from this compound and 2-aminophenol, using anhydrous Cd(II) chloride. aau.edu.etaau.edu.et Characterization data led to the proposal of a tetrahedral geometry for this Cd(II) complex. aau.edu.etaau.edu.et
Ruthenium(IV) and Cobalt(II) Complexes : Ruthenium and Cobalt complexes are of significant interest in coordination chemistry for their diverse electronic and catalytic properties. nih.govnih.gov While the synthesis of Ru(IV) and Co(II) complexes with the specific this compound ligand is a plausible area of research, the reviewed literature primarily focuses on the detailed synthesis and characterization of Zn(II) and Cd(II) complexes. researchgate.netaau.edu.etaau.edu.etaau.edu.et
The table below summarizes the data for some of the synthesized complexes.
| Metal Ion | Precursors/Ligands | Proposed Geometry | Reference(s) |
| Zinc(II) | This compound, orthophenylenediamine | Octahedral | aau.edu.et |
| Zinc(II) | This compound, hydroquinone | Square Planar | researchgate.netaau.edu.et |
| Zinc(II) | Schiff base of this compound and 2-aminophenol | Square Planar | aau.edu.etaau.edu.et |
| Cadmium(II) | Schiff base of this compound and 2-aminophenol | Tetrahedral | aau.edu.etaau.edu.et |
Analysis of Coordination Geometries and Binding Modes
The geometry of a metal complex and the manner in which the ligand binds (its "denticity") are crucial aspects that define its physical and chemical properties. These are determined by the size and oxidation state of the central metal ion and the nature of the ligand.
Based on spectroscopic and analytical data, different coordination geometries have been proposed for metal complexes involving this compound and its derivatives. aau.edu.etaau.edu.etaau.edu.et These are among the most common geometries in transition metal chemistry. libretexts.org
Octahedral Geometry : An octahedral geometry was proposed for a zinc complex, [ZnLCl2], formed through a template condensation. aau.edu.et In this geometry, the central metal ion is coordinated to six donor atoms.
Square Planar Geometry : This geometry is common for d⁸ metal ions but is also found for other configurations. libretexts.org A square planar geometry was proposed for a mixed-ligand Zn(II) complex containing this compound and hydroquinone, [Zn(QXD)(HQ)], as well as for a different Zn(II) complex with a Schiff base derivative. aau.edu.etaau.edu.etaau.edu.et
Tetrahedral Geometry : Tetrahedral geometry is often observed for coordination number 4. libretexts.org A Cd(II) complex derived from a Schiff base of this compound was proposed to adopt a tetrahedral structure. aau.edu.etaau.edu.et
Chelation involves the binding of a single ligand to a central metal atom through two or more donor atoms. libretexts.org This generally results in a more stable complex compared to coordination with monodentate ligands, an observation known as the chelate effect. libretexts.org
Bidentate Chelation : The term bidentate signifies that the ligand binds through two donor sites. libretexts.org this compound itself has been described as behaving as a bidentate O,N donor ligand in its complexes. aau.edu.etaau.edu.et
Tridentate and Multidentate Chelation : Ligands that bind through three donor sites are termed tridentate. While simple this compound acts as a bidentate ligand, its derivatives can exhibit higher denticity. The macrocyclic ligand formed via template synthesis from this compound and orthophenylenediamine is a tetradentate ligand, coordinating through four nitrogen atoms. aau.edu.et
The following table outlines the chelation modes observed for these ligands.
| Ligand Type | Denticity | Donor Atoms | Example Complex | Reference(s) |
| This compound | Bidentate | O, N | [Zn(QXD)(HQ)] | aau.edu.etaau.edu.etaau.edu.et |
| Schiff base derivative | Bidentate | O, N | Zn(II) and Cd(II) complexes | aau.edu.etaau.edu.et |
| Macrocycle from template synthesis | Tetradentate | N, N, N, N | [ZnLCl2] | aau.edu.et |
Supramolecular Interactions within Metal-Organic Frameworks and Assemblies
The ligand this compound, also known as quinoxaline-2,3-diol, is a versatile building block in supramolecular chemistry. Its rigid, planar structure combined with multiple hydrogen-bonding sites allows it to direct the formation of ordered, high-dimensional structures. Within metal-organic assemblies and frameworks, the non-covalent interactions dictated by the ligand, such as hydrogen bonding and π-stacking, are crucial in defining the final architecture and properties of the material. These interactions govern the assembly of molecules into layers and three-dimensional networks. researchgate.netju.edu.jonih.gov The molecule's design, featuring a hydrophilic core capable of hydrogen bonding and a hydrophobic aromatic periphery, makes it an effective agent for creating structured molecular arrays. researchgate.net
Intermolecular Hydrogen Bonding Networks
The crystal structure of this compound is heavily influenced by extensive intermolecular hydrogen bonds. researchgate.net The presence of both hydroxyl (O-H) and amide (N-H) groups (in its tautomeric form, 1,4-dihydroquinoxaline-2,3-dione) provides multiple donor and acceptor sites for hydrogen bonding. nih.govresearchgate.net
In its pure crystalline form, the molecules are linked by intermolecular O—H⋯O hydrogen bonds. researchgate.netju.edu.jo These interactions create specific, repeating patterns known as motifs. One commonly observed motif is the R(10) ring, which forms layers within the crystal lattice. researchgate.net The planarity of the quinoxaline ring system contributes to the formation of these well-ordered layers. researchgate.netju.edu.jo
Studies on related quinoxalinedione derivatives demonstrate a tendency to form two primary types of hydrogen-bonding motifs: a centrosymmetric dimeric ring and an infinite chain. nih.gov The specific pattern that manifests can be influenced by the presence of other functional groups on the aromatic ring or by the inclusion of solvent molecules. nih.gov For instance, cocrystallization experiments with other molecules, such as 2,5-dihydroxy-1,4-benzoquinones, show that the quinoxaline derivative consistently forms double-bridged homodimeric hydrogen bonds via its N–H⋯O=C interactions. rsc.org
The table below summarizes key hydrogen bonding parameters observed in the crystal structure of this compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Code |
| O1-H1···O2 | 0.96(3) | 1.63(3) | 2.584(2) | 174(3) | -x, y, -z+1/2 |
| Table 1: Hydrogen Bond Geometry for this compound. Data sourced from single-crystal X-ray diffraction studies. researchgate.net |
Pi-Stacking and Aromatic Interactions
Beyond hydrogen bonding, the assembly of structures containing this compound is significantly directed by aromatic interactions, specifically π-π stacking. researchgate.netnih.gov The planar, electron-delocalized quinoxaline ring system is ideal for engaging in these types of interactions. researchgate.netju.edu.jo
In the solid state, the layers formed by hydrogen-bonded molecules are further stabilized by phenyl-phenyl interactions between adjacent layers. researchgate.netju.edu.jo These interactions are characterized by close contacts between the carbon atoms of the aromatic rings. researchgate.net In the case of this compound, the distances between carbon atoms of stacked rings have been measured to be in the range of 3.238 to 3.521 Å. researchgate.netju.edu.jo This type of "head-to-tail" π-stacking is a common feature in several quinoxalinedione derivatives. nih.gov
The interplay between hydrogen bonding within a plane and π-stacking between planes leads to the formation of a robust three-dimensional supramolecular network. nih.gov The ability to form both strong, directional hydrogen bonds and more diffuse π-stacking interactions makes this compound a valuable component in the crystal engineering of complex molecular assemblies and provides a strategy for designing metal-organic materials with layered or porous structures. rsc.org
| Interaction Type | Participating Groups | Distance Range (Å) | Reference |
| Phenyl-Phenyl | Quinoxaline Rings | 3.238 – 3.521 | researchgate.net, ju.edu.jo |
| Table 2: Pi-Stacking Interaction Details for this compound. |
Theoretical and Computational Investigations of 1,4 Dihydroxyquinoxaline 2,3 Dione Systems
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like quinoxaline-2,3-dione derivatives.
DFT studies on related quinoxaline-2,3-dione systems, such as 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, have been performed using functionals like B3LYP with basis sets such as 6-31G(d) to optimize molecular geometry and analyze structural parameters. uctm.edu Such calculations provide precise information on bond lengths and angles. For instance, in the quinoxaline-2,3-dione core, the C=O bond lengths are calculated to be approximately 1.21 Å, while the N-C bond distances range from 1.38 Å to 1.48 Å. uctm.edu
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Other calculated descriptors that help characterize reactivity include chemical hardness, softness, electronegativity, and the electrophilicity index. Analysis of the molecular electrostatic potential (MEP) map reveals the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). Computational methods can predict pKa values, providing vital information before synthesis. The 1,4-dihydroxyquinoxaline-2,3-dione molecule has multiple potential ionization sites, including the N-H protons on the heterocyclic ring and the hydroxyl groups.
Quantum mechanical methods, particularly DFT, are employed to predict pKa values by calculating the free energy change of the deprotonation reaction in a solvent. nih.gov Studies on similar nitrogen-containing heterocycles, like quinazoline (B50416) derivatives, have shown strong linear correlations between experimental pKa values and DFT-calculated descriptors. researchgate.net The most effective descriptors often include the calculated atomic charge on the nitrogen atoms. researchgate.net The choice of the theoretical level and the solvent model is crucial for accuracy. For example, the M06L functional with a 6-311++G(d,p) basis set and a continuum solvent model like CPCM has been found to yield strong correlations for predicting pKa in related systems. researchgate.net These computational protocols allow for rapid and accurate high-throughput pKa predictions for new quinoxaline (B1680401) derivatives. researchgate.net

Experimental evidence from solid-state crystal structures indicates that the molecule exists in the diketo form. researchgate.netdoaj.org Computational studies corroborate these findings. Theoretical calculations can determine the relative thermodynamic stabilities of different tautomers by computing their Gibbs free energy (ΔG). For analogous aromatic 1,4-hydroquinone systems, calculations have confirmed that the diketone tautomer is the more stable form compared to the dihydroxy species. nih.gov This stability is attributed to the electronic and geometric effects within the fused aromatic ring system. nih.gov The computational analysis of the relative energies of the tautomers provides a quantitative basis for understanding the equilibrium and confirms the prevalence of the diketo structure.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide insights into its conformational flexibility, stability, and interactions with its environment, such as water or a protein binding pocket.
MD simulations have been performed on derivatives like 7-Methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione to analyze the dynamic behavior of the scaffold. researchgate.net The stability of the molecule's conformation, both alone and when bound to a protein, is assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the simulation time. A stable RMSD value indicates that the system has reached equilibrium. researchgate.net
The Root Mean Square Fluctuation (RMSF) is calculated to identify the flexibility of different parts of the molecule. researchgate.net Furthermore, the Radius of Gyration (Rg) is used to measure the compactness of the molecule during the simulation. researchgate.net These analyses help in understanding how the molecule behaves in a dynamic biological environment and how it interacts with surrounding solvent molecules, which is crucial for predicting its solubility and transport properties.
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.
The quinoxaline-2,3-dione scaffold has been identified as a promising pharmacophore for developing inhibitors against a range of biological targets. Molecular docking studies have been instrumental in predicting the binding affinities and interaction modes of these derivatives with various enzymes and receptors implicated in diseases like cancer and neurological disorders.
The binding affinity is typically reported as a docking score or a free energy of binding (ΔG), with more negative values indicating stronger binding. For example, derivatives have been docked against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. These studies predicted strong binding affinities, with values ranging from -11.93 to -17.11 kcal/mol, and identified key hydrogen bond interactions with amino acid residues such as ASP 1044 and GLU 883 in the receptor's active site. ekb.egekb.eg
Docking studies have also explored the potential of quinoxaline derivatives as inhibitors for other targets. The table below summarizes findings from various molecular docking investigations, highlighting the versatility of the quinoxaline-2,3-dione scaffold.
| Target Macromolecule | PDB ID | Derivative Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| VEGFR-2 | 2OH4 | Quinoxaline-based derivatives | -11.93 to -17.11 | ASP 1044, GLU 883 ekb.eg |
| FKBP12 | 3FAP | Monoterpenoid substituted quinoxalines | -9.98 | PHE128, TRP190, TYR26, VAL55 ijpsnonline.com |
| AMPA Receptor | Not Specified | Quinoxaline derivatives | High correlation with experimental pKi | Not Specified researchgate.net |
| Tubulin (Colchicine Binding Site) | Not Specified | 2,3-Diphenylquinoxalines | Consistent with cytotoxicity data | Not Specified nih.gov |
These computational predictions guide the synthesis of new derivatives with improved potency and selectivity, demonstrating the critical role of molecular modeling in modern medicinal chemistry.
Analysis of Binding Poses and Interaction Energetics
Computational studies involving molecular docking have been employed to elucidate the binding modes of quinoxaline derivatives. These investigations reveal specific binding patterns that underscore the significance of the quinoxaline ring and its substituents in molecular interactions.
In the crystalline state, the structure of this compound is characterized by distinct intermolecular interactions. The molecules are linked by intermolecular O—H⋯O hydrogen bonds, forming R2²(10) motifs. These motifs create layers that are further stabilized by phenyl–phenyl interactions, with carbon-carbon distances observed in the range of 3.238–3.521 Å. researchgate.net The quinoxaline ring itself is planar, a feature attributed to electron delocalization. researchgate.net
For derivatives of 1,4-dihydroquinoxaline-2,3-dione, computational docking studies have identified key interactions within the binding sites of biological targets. For instance, studies on 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-dione derivatives as N-methyl-D-aspartate (NMDA) receptor antagonists have highlighted the importance of hydrogen bonding. A significant increase in binding affinity was observed when heterocyclic substituents, such as 1,2,3-triazol-1-yl, were capable of accepting a hydrogen bond from the receptor.
The binding of quinoxaline-based compounds is not limited to covalent bonds but also involves a variety of weak, reversible intermolecular forces. These include interactions with different amino acid residues located within the hydrophobic cavities of proteins. The structural rigidity and the presence of electron-rich nitrogen atoms in the quinoxaline ring are crucial for its ability to interact with diverse biological targets like enzymes and receptor proteins.
A molecular docking study of a disordered structure of a related quinoxaline compound against the 7BQY protein target yielded binding scores of -7.0 and -6.9 kcal/mol. researchgate.net While detailed energetic breakdowns were not provided in the available literature for the parent compound, the binding energies for a series of 1,2,3-triazole derivatives incorporating a quinoxaline moiety were found to be in the range of –9.57 to –12.03 kcal/mol.
The following table summarizes the types of interactions and corresponding bond distances observed for this compound in its crystalline form.
| Interaction Type | Atom Pair | Distance (Å) |
| Hydrogen Bond | O—H⋯O | - |
| π–π Stacking | C⋯C | 3.238–3.521 |
Advanced Applications in Chemical and Biological Research
Role as Mechanistic Probes in Biological Systems
The rigid, planar structure of 1,4-dihydroxyquinoxaline-2,3-dione, combined with its hydrogen bonding capabilities and redox activity, allows it to interact with various biological macromolecules with high specificity. This has led to its use as a molecular probe to elucidate complex biological mechanisms at the molecular level.
Receptor Binding and Antagonist Mechanisms (e.g., Glycine (B1666218) Site of NMDA Receptor Antagonism)
Quinoxaline-2,3-diones are well-established as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory. wikipedia.orgpatsnap.com These compounds specifically target the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. nih.govnih.gov The binding of both glutamate and a co-agonist, typically glycine or D-serine, is necessary for the activation of the NMDA receptor and the subsequent opening of its ion channel. patsnap.com By competitively binding to the glycine site, quinoxaline-2,3-dione derivatives prevent receptor activation, thereby inhibiting the downstream signaling cascade. wikipedia.orgnih.gov
The antagonistic potency and selectivity of these compounds are highly dependent on the substitution pattern on the quinoxaline (B1680401) ring. Research has shown that specific substitutions can dramatically enhance binding affinity and selectivity for the NMDA receptor's glycine site over other glutamate receptors like AMPA and kainate receptors. nih.govdocumentsdelivered.com For instance, the presence of electron-withdrawing groups can influence the electronic properties of the quinoxaline core, leading to more potent antagonism. While many studies focus on substituted derivatives, the parent this compound scaffold provides the fundamental structure for these interactions, acting as a key pharmacophore.
The ability of these compounds to selectively block the glycine site has been instrumental in probing the physiological and pathological roles of the NMDA receptor. Their use has helped to differentiate the functions of the glutamate and glycine binding sites and has provided a deeper understanding of the mechanisms underlying excitotoxicity, a process implicated in various neurodegenerative disorders. nih.gov
Table 1: Quinoxaline-2,3-dione Derivatives as NMDA Receptor Antagonists
| Compound | Substitution Pattern | Receptor Target | Mechanism of Action | Significance |
|---|---|---|---|---|
| Quinoxaline-2,3-dione Derivatives | Varied substitutions on the benzene (B151609) ring | Glycine site of the NMDA receptor | Competitive antagonism | Elucidating the role of the glycine co-agonist site in NMDA receptor function. nih.govnih.gov |
| ACEA-1021 | Substituted quinoxaline-2,3-dione | Glycine site of the NMDA receptor | Selective antagonist | Demonstrates high selectivity for the glycine site over AMPA receptors. nih.gov |
Enzyme Inhibition Mechanisms (e.g., Cruzain, Dipeptidyl Peptidase-IV (DPP-4))
The structural features of this compound also make it a promising scaffold for the design of enzyme inhibitors. Its ability to form hydrogen bonds and participate in other non-covalent interactions allows for specific binding to the active sites of various enzymes.
Cruzain Inhibition: Cruzain is the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. This enzyme is essential for the parasite's survival, making it a key target for drug development. While direct studies on this compound are limited, various quinoxaline derivatives have shown significant activity against T. cruzi. These compounds are thought to exert their trypanocidal effects by inhibiting crucial parasitic enzymes like cruzain. The quinoxaline scaffold can be functionalized to interact with the active site of this cysteine protease, leading to the inhibition of its catalytic activity and ultimately, parasite death.
Dipeptidyl Peptidase-IV (DPP-4) Inhibition: DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). nih.govwikipedia.org Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels, making it an important therapeutic target for type 2 diabetes. nih.govwikipedia.org Several quinoxalinedione (B3055175) derivatives have been identified as potent and selective DPP-4 inhibitors. nih.gov The mechanism of inhibition involves the interaction of the quinoxalinedione core with the active site of the DPP-4 enzyme. Molecular docking studies have revealed that the scaffold can fit snugly into the enzyme's active pocket, with various substituents on the quinoxaline ring modulating the binding affinity and selectivity. nih.gov
Table 2: Quinoxaline-2,3-dione Derivatives as Enzyme Inhibitors
| Enzyme Target | Inhibitor Class | Mechanism of Action | Therapeutic Relevance |
|---|---|---|---|
| Cruzain | Quinoxaline derivatives | Inhibition of cysteine protease activity | Potential treatment for Chagas disease |
| Dipeptidyl Peptidase-IV (DPP-4) | Quinoxalinedione derivatives | Inhibition of serine protease activity, prolonging incretin action | Treatment of type 2 diabetes. nih.govwikipedia.org |
Molecular Mechanisms of Antimicrobial and Antiviral Action (e.g., DNA gyrase interaction)
Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. nih.gov The this compound scaffold is a key component in some of these bioactive molecules. One of the primary mechanisms of their antimicrobial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair. nih.gov By binding to DNA gyrase, these compounds prevent the enzyme from carrying out its function of introducing negative supercoils into the DNA, which ultimately leads to the cessation of DNA synthesis and bacterial cell death. nih.gov
The interaction with DNA gyrase is often stabilized by hydrogen bonds and hydrophobic interactions between the quinoxaline derivative and the enzyme's active site. The planar nature of the quinoxaline ring system allows it to intercalate between DNA base pairs, further disrupting DNA replication and transcription processes. While much of the research has focused on quinolone antibiotics, which share structural similarities with quinoxalines, the potential for quinoxaline-2,3-dione derivatives to act as DNA gyrase inhibitors is an active area of investigation.
Redox-Activated DNA Damage Mechanisms
The this compound is the reduced form of quinoxaline-1,4-dioxide. Quinoxaline-1,4-dioxides are known to be bioreductive agents, meaning they can be activated under hypoxic (low oxygen) conditions, which are often found in solid tumors and sites of bacterial infection. nih.gov This activation involves enzymatic reduction to form radical species that can induce DNA damage, leading to cell death. nih.gov
Contributions to the Design and Development of Functional Materials
The unique photophysical and electronic properties of the quinoxaline-2,3-dione scaffold have led to its incorporation into various functional materials. mdpi.com Its planar structure, extended π-system, and ability to participate in intermolecular interactions such as hydrogen bonding and π-π stacking make it an excellent building block for creating materials with tailored optical and electronic properties. researchgate.net
Beyond DSSCs, the ability of quinoxaline-2,3-diones to self-assemble through hydrogen bonding and π-π interactions is being explored for the creation of supramolecular structures and other advanced materials. researchgate.net These materials could have applications in areas such as organic electronics, sensing, and catalysis.
Utilization in Advanced Analytical Methodologies (e.g., Chelation for Spectrophotometric Detection in Complex Matrices)
The this compound molecule possesses dihydroxy functionalities in a configuration that suggests potential for metal ion chelation. The two hydroxyl groups, along with the adjacent nitrogen atoms, can act as a bidentate or even a tetradentate ligand, forming stable complexes with various metal ions. This chelation property can be harnessed for the development of advanced analytical methodologies.
The formation of a colored complex between a chelating agent and a metal ion is the basis for many spectrophotometric methods of analysis. These methods are valued for their simplicity, sensitivity, and cost-effectiveness. The quinoxaline-2,3-dione scaffold, when appropriately functionalized, can serve as a chromogenic reagent for the selective detection and quantification of metal ions in complex matrices. The binding of a metal ion to the dihydroxyquinoxaline-2,3-dione can lead to a significant change in the electronic absorption spectrum of the molecule, allowing for its colorimetric or spectrophotometric determination. While specific applications of this compound in this area are still emerging, the inherent chelating ability of its structure presents a promising avenue for the development of new analytical tools.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
The synthesis of the quinoxaline-2,3-dione core is well-established, often involving the cyclocondensation of an o-phenylenediamine (B120857) with oxalic acid or its derivatives. ias.ac.innih.gov However, there is substantial room for innovation, particularly in the development of more efficient, sustainable, and versatile synthetic routes.
Future research should focus on:
Green Chemistry Approaches: Developing syntheses that minimize or eliminate the use of hazardous solvents and reagents. Methodologies like the one-pot, solvent-free grinding of o-phenylenediamine and oxalic acid represent a step in this direction, offering high atom economy. ias.ac.in Further exploration of mechanochemistry, aqueous reaction conditions, and the use of biodegradable catalysts could lead to more environmentally benign processes.
Photocatalysis and Electrosynthesis: Light- and electricity-driven reactions offer precise control and mild conditions. An acid-promoted, self-photocatalyzed regioselective oxidation of quinoxalin-2(1H)-ones to prepare quinoxaline-2,3-diones has been reported, highlighting the potential of photocatalysis. researchgate.net Future work could expand on this by designing new photocatalytic systems or developing electrosynthetic methods for the direct hydroxylation of the quinoxaline-2,3-dione core at the N1 and N4 positions.
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and product consistency compared to batch processes. Developing a flow-based synthesis for 1,4-dihydroxyquinoxaline-2,3-dione and its derivatives could enable more efficient production and library synthesis for screening purposes.
Asymmetric Synthesis: For derivatives of this compound that possess chiral centers, the development of stereoselective synthetic methods is crucial. This could involve chiral catalysts or the use of chiral starting materials to control the stereochemistry of the final products.
A comparative table of existing and potential synthetic methodologies is presented below.
| Methodology | Key Features | Advantages | Future Potential |
| Conventional Cyclocondensation | Reaction of o-phenylenediamine and oxalic acid in acidic medium. nih.gov | Readily available starting materials. | Optimization for milder conditions and higher yields. |
| Solvent-Free Grinding | Mechanochemical reaction of reactants at room temperature. ias.ac.in | Green, efficient, high atom economy. | Application to a wider range of substituted derivatives. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. pharmacyjournal.in | Rapid reaction times, often improved yields. | Development of one-pot, multi-component microwave protocols. |
| Photocatalysis | Light-mediated oxidation of quinoxalinone precursors. researchgate.net | Mild conditions, novel reactivity. | Design of new photocatalysts for direct N-hydroxylation. |
Exploration of New Chemical Reactivity Profiles
The reactivity of the this compound nucleus is not fully explored. The presence of multiple functional groups—the N-hydroxy, amide, and aromatic moieties—provides several sites for chemical modification. uctm.edu
Unexplored avenues include:
C-H Functionalization: Direct functionalization of the C-H bonds on the benzene (B151609) ring (positions 5, 6, 7, and 8) would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials. Research into transition-metal-catalyzed C-H activation and subsequent coupling reactions is a promising direction.
Reactions at the N-Hydroxy Groups: The N-hydroxy groups can be targeted for various transformations. O-acylation, O-alkylation, or conversion to other functional groups could modulate the compound's electronic properties, solubility, and biological activity.
Cycloaddition Reactions: Treating the quinoxaline (B1680401) ring as a diene or dienophile in cycloaddition reactions could lead to the construction of complex, polycyclic heterocyclic systems that are otherwise difficult to access.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the quinoxaline-2,3-dione core under various conditions (e.g., strongly acidic, basic, or reductive) could reveal novel ring-opening or rearrangement pathways, providing access to different heterocyclic scaffolds.
Investigation of Undiscovered Ligand Properties in Coordination Chemistry
Quinoxaline-2,3-dione and its derivatives have been shown to act as ligands, coordinating with various transition metals. uobaghdad.edu.iq The 1,4-dihydroxy derivative, with its N-hydroxy and carbonyl oxygen atoms, presents a unique combination of potential donor sites. It can behave as a bidentate O,N donor ligand.
Future research in this area could involve:
Expanded Metal Coordination: While complexes with some transition metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized, a systematic exploration of its coordination behavior with a wider range of metals, including lanthanides, actinides, and main group elements, is warranted. uobaghdad.edu.iq
Polydentate Ligand Design: Modifying the this compound scaffold by introducing additional donor groups on the benzene ring could create novel polydentate ligands. These ligands could form more stable and structurally diverse metal complexes.
Catalytic Applications: Investigating the catalytic activity of the resulting metal complexes in various organic transformations. The quinoxaline ligand could play a non-innocent role, participating directly in the catalytic cycle.
Supramolecular Chemistry: Using the compound as a building block for constructing metallosupramolecular architectures, such as coordination polymers or metal-organic frameworks (MOFs). The directionality of the N-hydroxy and carbonyl groups could be exploited to control the assembly of these structures.
| Metal Ion | Reported Coordination | Potential Geometry | Reference |
| Zn(II) | Bidentate (O,N) | Square Planar | |
| Cd(II) | Bidentate (O,N) | Tetrahedron | |
| Co(II) | Bidentate | Not specified | uobaghdad.edu.iq |
| Ni(II) | Bidentate | Not specified | uobaghdad.edu.iq |
| Cu(II) | Bidentate | Not specified | uobaghdad.edu.iq |
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry, particularly Density Functional Theory (DFT), has been used to study the geometry and electronic properties of quinoxaline derivatives. uctm.eduwu.ac.th These studies provide valuable insights into reactivity and potential applications.
Future computational efforts should focus on:
Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model the interaction of this compound with biological targets like enzymes or receptors, QM/MM methods can be employed. This approach treats the ligand and the active site with high-level quantum mechanics while the rest of the protein is modeled with more efficient molecular mechanics.
Molecular Dynamics (MD) Simulations: MD simulations can predict how the molecule and its derivatives bind to targets, their conformational flexibility, and the role of solvent molecules in these interactions. This is crucial for understanding mechanisms of action and for rational drug design.
Machine Learning (ML) and AI: By generating a computational library of virtual derivatives and calculating their properties, ML models can be trained to predict the activity and properties of new, unsynthesized compounds. This can accelerate the discovery of derivatives with desired characteristics for biological or materials applications.
Excited State Calculations: Time-dependent DFT (TD-DFT) can predict the absorption and emission properties of the molecule and its metal complexes, guiding the design of new dyes, sensors, or photochemically active materials. wu.ac.th
Expanding Mechanistic Understanding in Biological Contexts
Quinoxaline derivatives are known for a wide spectrum of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov The related quinoxaline 1,4-di-N-oxides are thought to exert their biological effects, in part, through bioreductive activation, which can lead to DNA damage. nih.govmdpi.com The N-hydroxy groups of this compound may participate in similar bio-redox processes.
Key research questions to address include:
Target Identification: Utilizing modern chemical biology techniques like proteomics (e.g., activity-based protein profiling) and transcriptomics to identify the specific cellular proteins and pathways that interact with this compound.
Mechanism of Action Studies: Elucidating the precise molecular mechanism behind its observed biological activities. This includes investigating its potential as an enzyme inhibitor, its ability to interact with nucleic acids, or its capacity to generate reactive oxygen species (ROS).
Structure-Activity Relationship (SAR): Synthesizing a focused library of derivatives with systematic modifications to the core structure and evaluating how these changes affect biological activity. This will provide a clear roadmap for optimizing the compound for a specific therapeutic purpose.
Prodrug Strategies: Exploring the possibility of using the N-hydroxy groups as handles for creating prodrugs that release the active compound under specific physiological conditions, such as the hypoxic environment of solid tumors.
Potential for Advanced Materials Science Applications
The rigid, planar, and electron-deficient nature of the quinoxaline core makes it an attractive building block for functional organic materials. rsc.orgrsc.org Derivatives have been successfully incorporated into semiconductors, photoinitiators, and polymers for solar cells. rsc.orgmdpi.com
Future research should explore the potential of this compound in:
Organic Electronics: Incorporating the compound as a monomer into conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The N-hydroxy groups could influence polymer solubility, morphology, and electronic properties through hydrogen bonding.
Chemosensors: Functionalizing the scaffold to create molecules that exhibit a change in their optical or electronic properties (e.g., color or fluorescence) upon binding to specific analytes, such as metal ions or biologically important molecules.
Porous Materials: Using the compound as a strut in the design of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The hydrogen-bonding capabilities of the N-hydroxy groups could be instrumental in directing the assembly of these porous materials, which have applications in gas storage, separation, and catalysis.
Nonlinear Optics: Investigating the nonlinear optical (NLO) properties of derivatives. The introduction of strong electron-donating and electron-accepting groups onto the quinoxaline framework could lead to materials with significant NLO responses for applications in photonics and optical communications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4-Dihydroxyquinoxaline-2,3-dione, and what critical parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of o-phenylenediamine with glyoxal derivatives under reflux in polar solvents like ethanol or water. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of diamine to diketone), reaction temperature (60–90°C), and pH control to avoid side reactions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical to isolate high-purity products .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 7.1334 Å, b = 8.4229 Å, c = 15.292 Å, and β = 99.792°. Hydrogen-bonding networks between hydroxyl and carbonyl groups stabilize the lattice, with intermolecular O–H···O distances of ~2.6–2.8 Å .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Based on GHS classification, the compound may cause skin/eye irritation (H315/H319) and respiratory irritation (H335). Use PPE (gloves, lab coat, safety goggles), work in a fume hood, and avoid dust formation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can co-crystallization strategies enhance the physicochemical properties of this compound?
- Methodological Answer : Co-crystallization with carboxylic acids (e.g., 5-nitroisophthalic acid) introduces hydrogen-bonding motifs that improve solubility and stability. For example, the co-crystal with 5-nitroisophthalic acid (1:1:1 ratio with water) forms a 3D network via O–H···O and π-π interactions, confirmed by SC-XRD (space group P1̄). Such modifications can tailor dissolution rates for drug delivery applications .
Q. What mechanistic insights explain regioselectivity in cyclocondensation reactions of quinoxalinediones?
- Methodological Answer : DFT studies reveal that electron-withdrawing groups on the diketone favor nucleophilic attack at the less sterically hindered carbonyl carbon. Solvent polarity (e.g., ethanol vs. DMF) also modulates transition-state energy, with protic solvents stabilizing intermediates via hydrogen bonding. Kinetic control at lower temperatures (≤70°C) minimizes byproducts like polymeric species .
Q. How do tautomeric equilibria of this compound influence its reactivity in solution?
- Methodological Answer : The compound exists in keto-enol tautomeric forms, with the keto form dominating in polar aprotic solvents (DMSO, acetone). NMR titration (¹H/¹³C) and UV-Vis spectroscopy (λmax shifts) quantify tautomer populations. Computational modeling (B3LYP/6-31G*) predicts stabilization energies, aiding in designing derivatives with controlled reactivity .
Q. What in vitro assays evaluate the biological activity of quinoxalinedione derivatives?
- Methodological Answer : Receptor-binding assays (e.g., AMPA/glutamate receptors) use radioligand displacement (³H-CNQX) to measure IC₅₀ values. Structural modifications, such as nitro or cyano groups at C6/C7, enhance antagonism (e.g., DNQX: IC₅₀ = 0.3 μM for AMPA receptors). Cell-based assays (calcium imaging) validate functional activity in neuronal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
